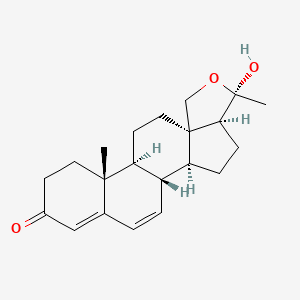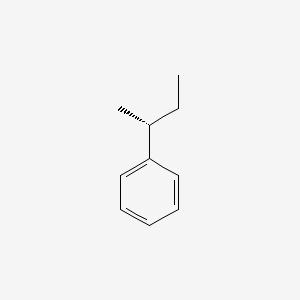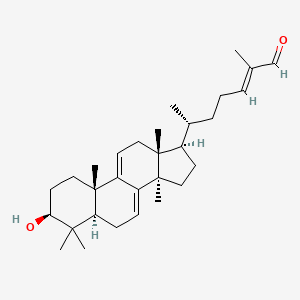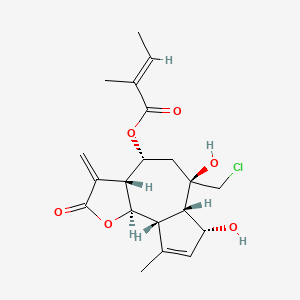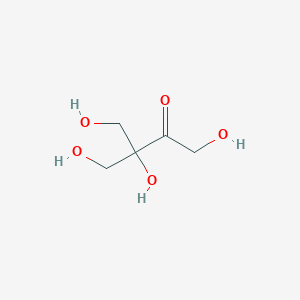
2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apulose is a carbohydrate.
Wissenschaftliche Forschungsanwendungen
Biofuel and Biochemical Production
- 2-Butanone and its derivatives, such as 2-butanol, have potential uses as biofuels and biocommodity chemicals. Research by Ghiaci, Norbeck, and Larsson (2014) demonstrated the use of a TEV-protease based expression system in Saccharomyces cerevisiae for the production of 2-butanol from butanone (Ghiaci, Norbeck, & Larsson, 2014).
Green Chemical Production
- Zhang, Yu, Ji, and Huang (2012) highlighted an alternative green method to produce butanone through the dehydration of bio-based 2,3-butanediol, using HZSM-5 zeolites modified with boric acid (Zhang, Yu, Ji, & Huang, 2012).
Crystal Structure and Chemical Synthesis
- A study by Gümüş et al. (2022) focused on the synthesis and crystal structure analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a compound derived from 4-hydroxy-3-methyl-2-butanone (Gümüş et al., 2022).
Catalytic and Chemical Transformations
- Matsumura, Kawamori, and Yoshikawa (1991) explored the oxidation of sec-hydroxyl groups of polyols to carbonyl derivatives using methanol yeast, transforming 1,2,4-butanetriol into 1,4-dihydroxy-2-butanone (Matsumura, Kawamori, & Yoshikawa, 1991).
Biotechnological Applications
- Chen et al. (2015) engineered Klebsiella pneumoniae to produce 2-butanone from glucose by extending its native 2,3-butanediol synthesis pathway (Chen et al., 2015).
Supercritical Synthesis and Reactivity Studies
- Chen, Yao, Yin, and Yuan (2022) investigated the noncatalytic synthesis of 4-hydroxy-2-butanone in a supercritical state, focusing on the side reactions involving formaldehyde (Chen, Yao, Yin, & Yuan, 2022).
Eigenschaften
CAS-Nummer |
92605-75-9 |
|---|---|
Produktname |
2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)- |
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
1,3,4-trihydroxy-3-(hydroxymethyl)butan-2-one |
InChI |
InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h6-8,10H,1-3H2 |
InChI-Schlüssel |
KNWXMEXZFWGIPP-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(CO)(CO)O)O |
Kanonische SMILES |
C(C(=O)C(CO)(CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251012.png)
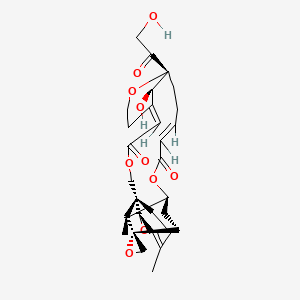
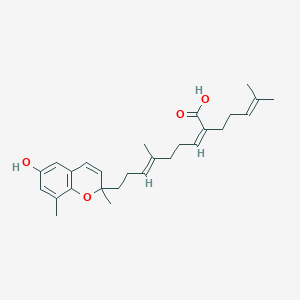
![(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1251015.png)
![(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B1251016.png)
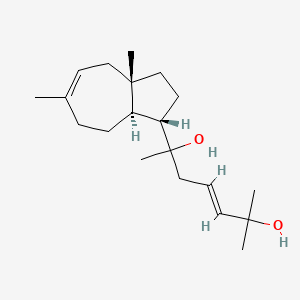
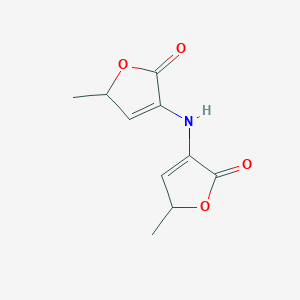
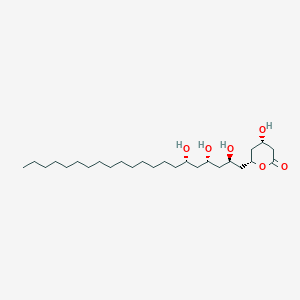
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)
![(E)-3-[(6R,6aS)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1251027.png)
